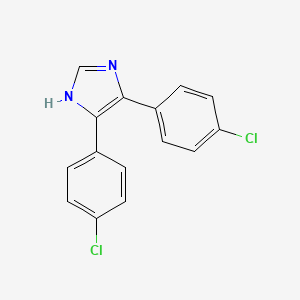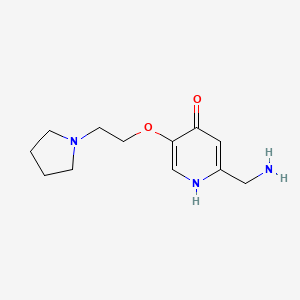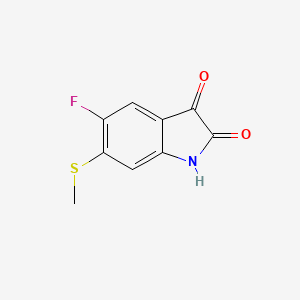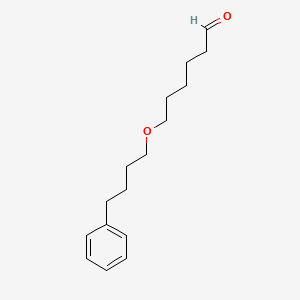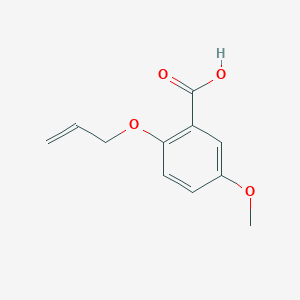![molecular formula C11H13N5O2 B8627894 ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8627894.png)
ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate
Vue d'ensemble
Description
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Méthodes De Préparation
The synthesis of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring, followed by esterification to introduce the ethyl acetate group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Analyse Des Réactions Chimiques
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Applications De Recherche Scientifique
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate can be compared with other tetrazole-containing compounds such as:
1H-tetrazole: A simpler compound with similar biological activities.
5-substituted tetrazoles: These compounds have diverse applications in medicinal chemistry.
Pyridine derivatives: Compounds with similar structures but different functional groups. The uniqueness of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate lies in its specific combination of the tetrazole and pyridine rings, which imparts unique chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13N5O2 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)5-9-6-12-10(4-8(9)2)16-7-13-14-15-16/h4,6-7H,3,5H2,1-2H3 |
Clé InChI |
LBICPNAFJBLEFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(C=C1C)N2C=NN=N2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
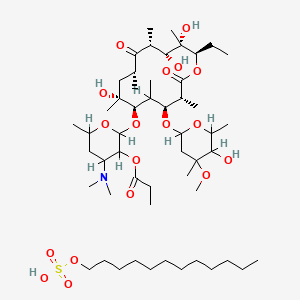
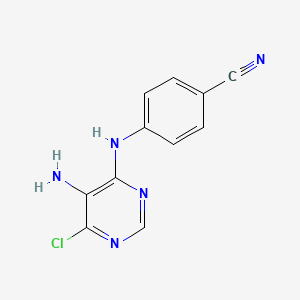
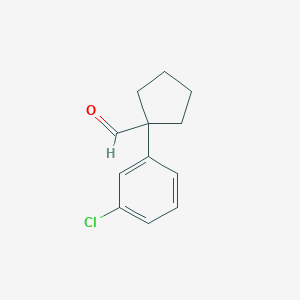
![1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-OL](/img/structure/B8627831.png)
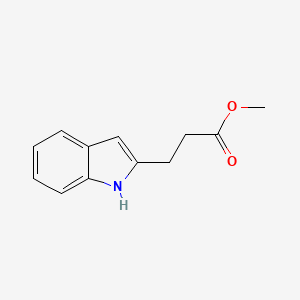
![8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B8627852.png)
![2-[(Phenyl)methylene]-3-oxobutanoic acid, methyl ester](/img/structure/B8627858.png)
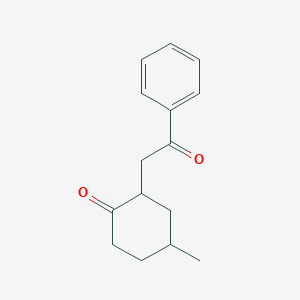
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate](/img/structure/B8627868.png)
